molecular formula C17H19FN2O3 B2988294 5-ethoxy-N-(4-fluorophenethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1105250-52-9

5-ethoxy-N-(4-fluorophenethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No. B2988294
CAS RN: 1105250-52-9
M. Wt: 318.348
InChI Key: IXLUYUKFLADBEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethoxy-N-(4-fluorophenethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide, also known as EFMC or 4-Fluoro-EFMC, is a chemical compound that belongs to the class of pyridines. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. EFMC is a potent and selective ligand for the dopamine D3 receptor, which is a subtype of the dopamine receptor family that plays a crucial role in the regulation of mood, motivation, and reward.

Scientific Research Applications

Serotonin 1A Receptors in Alzheimer's Disease

Research conducted by Kepe et al. (2006) utilized a selective serotonin 1A (5-HT(1A)) molecular imaging probe for quantification of 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. This study highlights the application of fluorinated compounds in developing imaging probes for neurodegenerative diseases, offering insights into disease progression and aiding in the diagnosis and monitoring of Alzheimer's disease Kepe et al., 2006.

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase inhibitors, showing high inhibitory activity and potential for therapeutic applications in managing pain and inflammation Abu‐Hashem et al., 2020.

Pyridonecarboxylic Acids as Antibacterial Agents

Egawa et al. (1984) explored the synthesis and antibacterial activity of various 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives. This work demonstrates the application of pyridonecarboxylic acid derivatives in developing new antibacterial agents, highlighting the importance of such compounds in addressing antibiotic resistance and treating bacterial infections Egawa et al., 1984.

Hypoglycemic Benzoic Acid Derivatives

Grell et al. (1998) investigated the structure-activity relationships in a series of hypoglycemic benzoic acid derivatives, leading to the development of repaglinide. This study exemplifies the use of such compounds in designing drugs for managing type 2 diabetes, contributing to the development of effective therapeutic options Grell et al., 1998.

Mechanism of Action

Target of Action

Similar compounds have been found to targetPeroxisome Proliferator-Activated Receptors (PPARs) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism (carbohydrate, lipid, protein), and tumorigenesis of higher organisms.

Mode of Action

Based on its structural similarity to other compounds, it may act as atriple-acting PPARα, -γ, and -δ agonist . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound could bind to PPARs and activate them, leading to changes in gene expression.

properties

IUPAC Name

5-ethoxy-N-[2-(4-fluorophenyl)ethyl]-1-methyl-4-oxopyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3/c1-3-23-16-11-20(2)14(10-15(16)21)17(22)19-9-8-12-4-6-13(18)7-5-12/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLUYUKFLADBEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(C(=CC1=O)C(=O)NCCC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethoxy-N-(4-fluorophenethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

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